molecular formula C12H16N4O B8472952 2-Piperazino-5-oxo-5,6,7,8-tetrahydroquinazoline

2-Piperazino-5-oxo-5,6,7,8-tetrahydroquinazoline

Cat. No. B8472952
M. Wt: 232.28 g/mol
InChI Key: MWXJQTHCEHVZQD-UHFFFAOYSA-N
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Patent
US04734418

Procedure details

Dissolved in 30 ml of ethanol and 10 ml of acetic acid was 0.64 g (2 mmol, Referential Example 47) of 2-(4-benzylpiperazino)-5-oxo-5,6,7,8-tetrahydroquinazoline, followed by an addition of 64 mg of 10% Pd-C. The quinazoline derivative was hydrogenated at 50° C. for 1 hour under atmospheric pressure. After cooling the reaction mixture to room temperature, the catalyst was filtered off and the solvent was distilled off from the filtrate under reduced pressure. The residue was recrystallized from ethyl acetate to obtain 0.42 g of the intended product as light yellowish crystals (yield: 90%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
64 mg
Type
catalyst
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C([N:12]1[CH2:17][CH2:16][N:15]([C:18]2[N:27]=[CH:26][C:25]3[C:24](=[O:28])[CH2:23][CH2:22][CH2:21][C:20]=3[N:19]=2)[CH2:14][CH2:13]1)C1C=CC=CC=1.N1C2C(=CC=CC=2)C=NC=1>C(O)C.[Pd]>[N:15]1([C:18]2[N:27]=[CH:26][C:25]3[C:24](=[O:28])[CH2:23][CH2:22][CH2:21][C:20]=3[N:19]=2)[CH2:16][CH2:17][NH:12][CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=NC=2CCCC(C2C=N1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC2=CC=CC=C12
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
64 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC=2CCCC(C2C=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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